molecular formula C15H14N4O4 B14946115 [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester

[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester

Cat. No.: B14946115
M. Wt: 314.30 g/mol
InChI Key: UHNXXLDZSCCVIU-UHFFFAOYSA-N
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Description

[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the esterification of the carbamic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific performance characteristics, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.

    [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, propyl ester: Similar structure with a propyl ester group.

Uniqueness

The uniqueness of [5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and biological activity. This makes it distinct from its analogs and allows for tailored applications in various fields.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

methyl N-[5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazin-3-yl]carbamate

InChI

InChI=1S/C15H14N4O4/c1-9-12(8-16)14(20)19(18-13(9)17-15(21)23-3)10-4-6-11(22-2)7-5-10/h4-7H,1-3H3,(H,17,18,21)

InChI Key

UHNXXLDZSCCVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1NC(=O)OC)C2=CC=C(C=C2)OC)C#N

solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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